PKUMDL-WQ-2201

Descripción general

Descripción

PKUMDL WQ 2201 es un compuesto químico conocido por su papel como modulador alostérico negativo de la fosfoglicerato deshidrogenasa (PHGDH). Este compuesto ha mostrado un potencial significativo en la inhibición del crecimiento de las células cancerosas al dirigirse a la vía de biosíntesis de la serina .

Aplicaciones Científicas De Investigación

PKUMDL WQ 2201 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar la inhibición de PHGDH y sus efectos en las vías metabólicas.

Biología: Investigado por su papel en la inhibición de la biosíntesis de serina en las células cancerosas.

Medicina: Potencial agente terapéutico para tratar los cánceres que sobreexpresan PHGDH.

Industria: Utilizado en el desarrollo de nuevos medicamentos y modalidades de tratamiento .

Mecanismo De Acción

PKUMDL WQ 2201 ejerce sus efectos uniéndose a un sitio alostérico en PHGDH, que es distinto del sitio activo. Esta unión inhibe la actividad de la enzima, lo que lleva a una reducción en la síntesis de serina. La inhibición de la biosíntesis de serina interrumpe los procesos metabólicos esenciales para la proliferación de las células cancerosas, lo que reduce el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. This compound binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, this compound reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, this compound effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

This compound is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . This compound does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PKUMDL WQ 2201 puede sintetizarse a través de un proceso de múltiples pasos que involucra la reacción del ácido 2-cloro-4-nitrobenzoico con varios reactivos. Los pasos clave incluyen:

Nitración: Introducción de un grupo nitro al anillo aromático.

Reducción: Conversión del grupo nitro a un grupo amino.

Ciclación: Formación del anillo de furano.

Sustitución: Introducción del grupo etilamina.

Métodos de producción industrial

La producción industrial de PKUMDL WQ 2201 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Procesamiento por lotes: Adición controlada de reactivos y disolventes.

Purificación: Técnicas como la recristalización y la cromatografía para lograr el nivel de pureza deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

PKUMDL WQ 2201 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.

Reducción: Reducción de grupos nitro a grupos amino.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Disolventes: Dimetilsulfóxido, etanol.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de PKUMDL WQ 2201, que pueden utilizarse para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos similares

PKUMDL WQ 2202: Otro inhibidor alostérico de PHGDH con una estructura química ligeramente diferente.

PKUMDL WQ 2203: Similar en función pero con variaciones en la afinidad de unión y la eficacia.

Singularidad

PKUMDL WQ 2201 es único debido a su alta selectividad y potencia como inhibidor de PHGDH. Ha mostrado una eficacia significativa en la reducción del crecimiento tumoral en varios modelos de cáncer, lo que lo convierte en un candidato prometedor para su posterior desarrollo .

Propiedades

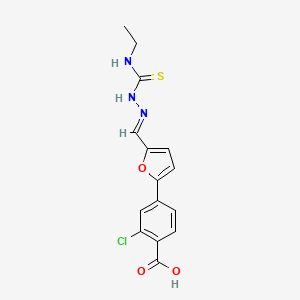

IUPAC Name |

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACBFAEZIPDRT-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.